3-Cyclopropylisoxazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFQCGUIQVGCKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585451 | |
| Record name | 3-Cyclopropyl-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21080-91-1 | |
| Record name | 3-Cyclopropyl-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopropyl-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological and Pharmacological Investigations of 3 Cyclopropylisoxazol 5 Amine and Its Analogues
Broad Spectrum Biological Activities of Isoxazole (B147169) Derivatives
Isoxazole derivatives are recognized for their diverse pharmacological effects, which include anticancer, antimicrobial, anti-inflammatory, and immunomodulatory properties. ijrrjournal.comconsensus.appijpca.org This versatility has made the isoxazole nucleus a popular structural motif for the development of new therapeutic agents. ijrrjournal.com The unique chemical properties of the isoxazole ring allow for a wide array of structural modifications, enabling the synthesis of complex derivatives with tailored biological functions. ijpca.org
The potential of isoxazole-containing compounds in cancer therapy is a significant area of investigation. These derivatives have been shown to exert cytotoxic effects against various cancer cell lines and can interfere with critical pathways involved in tumor growth and progression. ijpca.orgnih.gov
Studies have demonstrated the cytotoxic activity of various isoxazole derivatives against a panel of human cancer cell lines. For instance, a series of isoxazole-carboxamide derivatives were evaluated for their ability to inhibit the growth of cervical (HeLa), liver (Hep3B), and breast (MCF-7) cancer cells. najah.edunajah.edu Specific analogues showed notable potency; for example, compound 2d was particularly effective against HeLa and Hep3B cells, while compound 2a displayed the highest activity against MCF-7 cells. najah.edunajah.edu Further research on indole-isoxazole hybrids also revealed potent activity against various hepatocellular carcinoma cell lines, including HepG2 and Huh7. nih.gov In the context of prostate cancer, oxazolinyl derivatives of androst-16-ene (B99302) have been shown to decrease the growth and proliferation of LNCaP cells. nih.gov
The androgen receptor (AR) is a crucial driver in the development and progression of prostate cancer. mdpi.com Consequently, targeting AR signaling is a primary therapeutic strategy. Isoxazole derivatives have emerged as promising modulators of this pathway. nih.gov For example, certain novel cycloalkane[d]isoxazole-containing compounds exhibit significant antiandrogenic activity, in some cases greater than widely used prostate cancer drugs like bicalutamide. nih.gov One potent compound, 4-(3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)-2-(trifluoromethyl)benzonitrile (6a) , was shown to decrease total AR transcriptional activity by approximately 90%. nih.gov Furthermore, a specific isoxazolyl steroid, (17R)-17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-androst-5-en-3β-ol (24j) , was found to suppress androgen receptor signaling and reduce its protein levels in the LNCaP and LAPC-4 prostate cancer cell lines. nih.gov
The enzyme Cytochrome P450 17A1 (CYP17A1) is a key player in the biosynthesis of androgens and represents another important target in prostate cancer therapy. researchgate.net Inhibition of CYP17A1 can reduce androgen production in the testes, adrenal glands, and within tumor cells. mdpi.com Research has shown that steroids incorporating an isoxazole heterocycle in their side chain can act as effective inhibitors of CYP17A1. nih.gov While some isoxazolyl steroids show moderate inhibitory effects on human CYP17A1 activity, others, like an unsubstituted oxazolinyl derivative, have demonstrated strong inhibitory action. nih.govnih.gov Specifically, isoxazole 2 has been reported to be a potent inhibitor of human microsomal 17β-hydroxylase/C17,20-lyase with an IC50 value of 59 nM. researchgate.net
Beyond their anticancer properties, isoxazole derivatives have been extensively studied for their potential as antimicrobial agents against a broad range of bacteria and fungi. consensus.app The isoxazole scaffold is present in several clinically used antibacterial drugs. ijrrjournal.com
The antibacterial efficacy of isoxazole derivatives has been confirmed against various Gram-positive bacteria, including Bacillus subtilis. researchgate.net In vitro testing of newly synthesized isoxazoles has demonstrated significant inhibitory activity against this bacterium. researchgate.net Minimum inhibitory concentration (MIC) measurements for certain derivatives against B. subtilis have been recorded in the range of 10 to 80 µg/mL. researchgate.net Further studies on urea (B33335) and thiourea (B124793) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole also confirmed their inhibitory action against B. subtilis. nih.gov
Antimicrobial Activities (Antibacterial, Antifungal)
Antifungal Properties (e.g., C. albicans)
While the isoxazole scaffold is a known pharmacophore in various antifungal agents, specific studies detailing the antifungal properties of 3-Cyclopropylisoxazol-5-amine and its direct analogues against Candida albicans are not extensively available in the current body of scientific literature. The emergence of drug resistance in fungal pathogens like C. albicans necessitates the exploration of novel chemical entities. Heterocyclic compounds, including various isoxazole derivatives, have been a focal point in the quest for new antifungal treatments. However, dedicated research to characterize the efficacy and mechanism of action of this compound against C. albicans remains a prospective area for future investigation.
Anti-inflammatory Properties
The isoxazole ring is a core component of several compounds with demonstrated anti-inflammatory effects. nih.gov Research into various isoxazole derivatives has shown their potential to modulate inflammatory pathways. scholarsresearchlibrary.commdpi.com For instance, certain synthesized isoxazole derivatives have been evaluated for their in vivo anti-inflammatory activity using carrageenan-induced paw edema models in rats. scholarsresearchlibrary.comresearchgate.net One study highlighted that isoxazole derivatives, particularly those with a methoxy (B1213986) group at the para position, exhibited notable anti-inflammatory effects. scholarsresearchlibrary.com Another series of novel isoxazole derivatives also showed significant anti-inflammatory activity when compared to standard drugs like Diclofenac (B195802) sodium. researchgate.net
A study on the isoxazole derivative MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate) demonstrated potent inhibitory effects on carrageenan-induced paw inflammation in mice. nih.gov Furthermore, when applied topically, MZO-2 was highly effective in reducing ear edema in a mouse model of contact sensitivity, with efficacy comparable to the reference drug, tacrolimus. nih.gov These findings underscore the potential of the isoxazole scaffold in developing new anti-inflammatory agents. mdpi.com While these studies focus on derivatives, they suggest that the this compound core could serve as a valuable starting point for designing novel anti-inflammatory drugs.
Table 1: Anti-inflammatory Activity of Selected Isoxazole Derivatives
| Compound/Derivative | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| Isoxazole derivatives (TPI series) | Carrageenan-induced rat paw edema | TPI-7 and TPI-13, with a para-methoxy group, were the most active. | scholarsresearchlibrary.com |
| Novel isoxazole derivatives | Carrageenan-induced rat paw edema | Compounds I3, I5, I6, and I11 showed significant activity. | researchgate.net |
| MZO-2 | Carrageenan-induced mouse paw inflammation | Potent inhibitory effect on inflammation. | nih.gov |
| MZO-2 | Mouse model of contact sensitivity | Reduced ear edema effectively, comparable to tacrolimus. | nih.gov |
| Indolyl–isoxazolidines | LPS-induced TNF-α and IL-6 production | A selected compound significantly inhibited cytokine production and showed in vivo anti-inflammatory effects comparable to indomethacin. | mdpi.com |
Neurological Activities
The therapeutic potential of compounds targeting the central nervous system is an area of intense research. While direct studies on this compound are limited, the broader class of isoxazole-containing molecules has been explored for various neurological applications. nih.gov
The role of specific small molecules in promoting neuronal differentiation is a key area of investigation for regenerative medicine and understanding neurodevelopment. Glutamate-responsive α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, which contain an isoxazole core, are considered to have a significant role in neurogenesis. nih.gov Studies have shown that these receptors are expressed in migrating embryonic neural progenitor cells and are important for their differentiation. nih.gov However, research specifically linking this compound to the induction of neuronal differentiation has not been prominently reported.
G protein-coupled receptors (GPCRs) are a major class of drug targets involved in a vast array of physiological processes. nih.gov Some GPCRs are known to be sensitive to changes in pH and play roles in nutrient sensing and other cellular functions. While GPCRs are crucial in the nervous system, specific investigations into the regulatory effects of this compound on pH-sensing GPCRs have not been detailed in available scientific literature.
The complex nature of neurodegenerative diseases like Alzheimer's and Parkinson's has led to a search for novel therapeutic agents. nih.govnih.gov Isoxazole derivatives are being explored for their potential in treating such disorders. nih.gov The anti-inflammatory properties of some isoxazoles are relevant in this context, as neuroinflammation is a key component of many neurodegenerative conditions. nih.gov Although the isoxazole scaffold shows promise, direct evidence of the therapeutic potential of this compound in preclinical models of neurodegenerative diseases is yet to be established.
Herbicidal Activities
Derivatives of this compound have been extensively investigated for their herbicidal properties, showing significant efficacy against a range of common weeds. These studies have primarily focused on N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides and 5-cyclopropyl-N-phenylisoxazole-4-carboxamides.
Research has shown that these compounds can act as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of carotenoids in plants. scholarsresearchlibrary.comnih.gov Inhibition of HPPD leads to a bleaching effect in susceptible plants, ultimately causing their death. nih.gov
In laboratory bioassays, certain N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide derivatives, such as I-26, demonstrated 100% inhibition against broadleaf weeds like Portulaca oleracea (common purslane) and Abutilon theophrasti (velvetleaf) at a concentration of 10 mg/L. scholarsresearchlibrary.com Another derivative, I-05, exhibited excellent post-emergence herbicidal activity against Echinochloa crusgalli (barnyard grass) and A. theophrasti at an application rate of 150 g/ha. scholarsresearchlibrary.com Interestingly, while I-05 itself did not inhibit HPPD, its isoxazole ring-opening product, II-05, was found to be a potent HPPD inhibitor with an EC50 value of 1.05 μM. scholarsresearchlibrary.com
Similarly, studies on 5-cyclopropyl-N-phenylisoxazole-4-carboxamides revealed strong inhibitory effects on the root and stem growth of both monocotyledonous and dicotyledonous weeds. nih.gov Compound I-17 from this series showed characteristic bleaching symptoms of HPPD herbicides and good post-emergence herbicidal activity. nih.gov These compounds are considered prodrugs that are converted to the active diketonitrile (DKN) form within the plant. nih.gov
Other Reported Biological Activities (e.g., antioxidant, insecticidal, antidiabetic, analgesic, anticonvulsant, antirheumatic, antiviral, immunosuppressant)
The isoxazole nucleus is a versatile pharmacophore, and its derivatives, including analogues of this compound, have been investigated for a wide array of therapeutic applications. nih.govresearchgate.netnih.govrsc.orgijpca.orgnih.gov
Antioxidant: Certain functionalized isoxazoles have demonstrated significant antioxidant properties. The presence of electron-donating groups on the isoxazole or associated phenyl rings appears to be crucial for this activity. rsc.org
Insecticidal: Derivatives containing the isoxazole moiety have been reported to possess insecticidal properties, making them candidates for agrochemical development. nih.govnih.govrsc.orgmdpi.com
Antidiabetic: Isoxazole-containing compounds have been explored for their potential in managing diabetes. nih.govnih.govmdpi.com Some derivatives have shown inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), while others can activate peroxisome proliferator-activated receptor (PPAR) response elements, all of which are important mechanisms in controlling blood glucose levels. nih.govresearchgate.netresearchgate.net
Analgesic: A number of isoxazole derivatives have exhibited potent analgesic and anti-inflammatory activities. nih.govrsc.orgijpca.org Some compounds have shown efficacy comparable to or better than standard drugs like diclofenac by inhibiting COX-2 and 5-LOX enzymes. ijpca.orgnih.govnih.gov
Anticonvulsant: The isoxazole scaffold has been incorporated into molecules designed to treat seizures. nih.govnih.govmdpi.com For example, analogues of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole have shown dose-dependent inhibition of audiogenic seizures in animal models. doi.org
Antirheumatic: Certain isoxazole derivatives, such as HWA 486 and leflunomide, have been investigated for their disease-modifying actions in models of rheumatoid arthritis, suggesting their potential as antirheumatic agents. mdpi.com
Antiviral: Novel isoxazole and oxazole (B20620) derivatives have been synthesized and tested against various viruses. nih.govmdpi.com Some compounds have shown potent activity against Hepatitis C virus (HCV) and Coxsackie virus B3 (CVB3). nih.gov The incorporation of a cyclopropyl (B3062369) group into nucleoside analogues has also been explored in the design of antiviral agents. nih.gov
Immunosuppressant: The isoxazole ring is present in compounds that can modulate the immune system. mdpi.com Derivatives of isoxazole[4,5-d]pyrimidine and isoxazole[5,4-e]triazepine have been shown to suppress both humoral and cellular immune responses in animal models, indicating their potential for treating autoimmune disorders. mdpi.comnih.govnih.govmdpi.com
Table 2: Summary of Biological Activities of Isoxazole Analogues
| Biological Activity | Mechanism/Target (Example) | References |
|---|---|---|
| Antioxidant | Free radical scavenging | nih.govrsc.org |
| Insecticidal | Not specified | nih.govrsc.orgmdpi.com |
| Antidiabetic | α-glucosidase, PTP1B, PPARγ modulation | nih.govnih.govresearchgate.net |
| Analgesic | COX-2/5-LOX inhibition | ijpca.orgnih.govnih.gov |
| Anticonvulsant | GABAergic system modulation | nih.govdoi.org |
| Antirheumatic | Immunomodulation | mdpi.com |
| Antiviral | Inhibition of viral replication (e.g., HCV) | nih.govnih.gov |
| Immunosuppressant | Suppression of humoral and cellular responses | mdpi.commdpi.com |
Structure-Activity Relationship (SAR) Studies of this compound Analoguesrsc.orgijpca.orgnih.govnih.gov
Structure-activity relationship (SAR) studies are fundamental to medicinal and agricultural chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For isoxazole derivatives, SAR studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties. rsc.orgijpca.org
Influence of Substituent Position on Biological Activityrsc.orgnih.gov
The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and any appended aryl groups.
Position 5: Modifications at the 5-position of the isoxazole ring have been shown to significantly impact analgesic activity. ijpca.org
Position 4: Rational coupling of various aromatic or heteroaromatic rings at the C-4 position has been used to develop potent anti-tuberculosis agents. ijpca.org
Positions 3 and 5: In the development of anticancer agents from 3,5-disubstituted isoxazoles, it was found that methyl, methoxy, or chloride substitutions on the aryl group at the 3- or 5-position enhanced activity against U87 glioblastoma cells. mdpi.com
Aryl Substituents: For analgesic activity, placing substituents like chloro, fluoro, and methoxy groups at the para-position of a phenyl ring attached to the isoxazole core created highly effective compounds. ijpca.org In contrast, for cytotoxic activity against cancer cell lines, compounds with hydrophilic substituents on the isoxazole ring showed stronger effects. nih.govmdpi.com
Table 3: Influence of Substituent Position on Biological Activity of Isoxazole Analogues
| Position of Substitution | Substituent Type/Group | Effect on Biological Activity | Reference |
|---|---|---|---|
| Position 5 of Isoxazole | Various modifications | Significantly increased analgesic efficacy | ijpca.org |
| Para-position of Phenyl Ring | Chloro, fluoro, methoxy groups | Enhanced analgesic activity | ijpca.org |
| General (on Isoxazole Ring) | Hydrophilic groups | Stronger cytotoxic (anticancer) activity | nih.govmdpi.com |
| Positions 3 and 5 of Isoxazole | Methyl, methoxy, chloride on aryl group | Enhanced activity against U87 glioblastoma cells | mdpi.com |
Impact of Cyclopropyl Moiety on Biological Profilemdpi.com
The cyclopropyl group is a "bioisostere" of phenyl and vinyl groups, but with a unique three-dimensional, rigid structure. Its incorporation into drug candidates often leads to improved biological profiles. The cyclopropyl moiety can enhance metabolic stability by protecting adjacent chemical bonds from enzymatic degradation. It can also improve binding affinity to target proteins by establishing favorable van der Waals interactions and by positioning the molecule optimally within a binding pocket.
In the context of isoxazole derivatives, the cyclopropyl group has been utilized to improve ADME (absorption, distribution, metabolism, and excretion) properties of Farnesoid X receptor (FXR) agonists. nih.gov Novel bis-5-cyclopropylisoxazole-4-carboxamides were specifically designed as potent HPPD inhibitors for herbicidal applications. nih.gov Furthermore, the cyclopropyl group has been incorporated into novel nucleoside analogues in the search for new antiviral agents. nih.gov Its rigid nature and electronic properties make it a valuable functional group for modulating the pharmacological profile of bioactive molecules. researchgate.net
Rational Design of Derivatives for Enhanced Bioactivity and Selectivityrsc.orgijpca.org
Rational drug design involves the strategic modification of a lead compound to improve its efficacy, selectivity, and safety. The isoxazole scaffold is an excellent template for such design strategies. nih.govrsc.orgijpca.org
Target-Based Design: An example of rational design is the development of bis-5-cyclopropylisoxazole-4-carboxamides as HPPD inhibitors. nih.gov By understanding the active site of the target enzyme, researchers designed molecules with a flexible linker of a specific length (six carbon atoms) which was found to be crucial for increasing herbicidal activity. Molecular docking simulations confirmed that these rationally designed compounds could bind more closely to the HPPD active site. nih.gov
Scaffold Modification: The isoxazole ring system allows for relatively easy modification of substituents, enabling chemists to fine-tune the biological activity. nih.govresearchgate.net For instance, by systematically altering substituents on the isoxazole core, researchers can enhance selectivity for a particular biological target, such as COX-2 over COX-1 for anti-inflammatory drugs, thereby reducing side effects. nih.gov
QSAR Studies: Three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, such as CoMFA and CoMSIA, are powerful tools used in the rational design of new derivatives. mdpi.com These computational methods help to identify the key structural features (steric, electrostatic, hydrophobic) that are critical for biological activity, guiding the synthesis of new analogues with predicted enhanced potency and selectivity. mdpi.commdpi.com
Through these rational design approaches, the this compound scaffold and its analogues continue to be developed into highly specific and potent agents for therapeutic and agrochemical purposes. nih.govrsc.org
Mechanisms of Action
The biological activities of this compound and its derivatives are attributable to their ability to interact with various biological targets, leading to the modulation of cellular processes. The mechanisms of action are diverse and include the modulation of key signaling pathways, inhibition of specific enzymes, and interaction with cellular receptors.
While the direct effects of this compound on Bone Morphogenetic Protein (BMP) signaling are not extensively documented in current research, the modulation of critical developmental pathways like Wnt/β-catenin signaling has been observed with other isoxazole-containing molecules. nih.gov The BMP signaling cascade is crucial for numerous developmental processes, and its modulation represents a significant therapeutic strategy. nih.gov
The Wnt/β-catenin signaling pathway, essential for embryonic development and tissue homeostasis, has been identified as a target for some isoxazole derivatives. mdpi.com For instance, the isoxazole compound Isoxazole 9 (ISX9) has been identified as a novel agonist of the Wnt/β-catenin pathway. nih.gov Studies have shown that ISX9 can activate this signaling cascade by facilitating the association between Low-density lipoprotein receptor-related protein 6 (LRP6) and Axin1. nih.gov Another isoxazole chalcone (B49325) derivative was found to enhance melanogenesis by activating the Akt/GSK3β/β-catenin signaling pathway, leading to the accumulation and nuclear translocation of β-catenin. mdpi.com This demonstrates the potential of the isoxazole scaffold to modulate this key pathway, although specific studies on this compound are needed to confirm direct involvement.
Analogues of this compound have demonstrated significant inhibitory activity against various enzymes, including 4-hydroxyphenylpyruvate dioxygenase (HPPD) and Cyclooxygenase-1 (COX-1).
HPPD Inhibition: A series of bis-5-cyclopropylisoxazole-4-carboxamides, which are structural analogues, have been developed as potent inhibitors of HPPD, a key enzyme in the biosynthesis of carotenoids in plants. nih.govresearchgate.net Inhibition of HPPD leads to bleaching symptoms and is an effective mechanism for herbicides. researchgate.net In one study, compounds designated b9 and b10 showed excellent herbicidal activity against weeds like Digitaria sanguinalis and Amaranthus retroflexus, with efficacy exceeding that of the commercial herbicide isoxaflutole. nih.govacs.org Molecular docking analyses suggest these compounds bind effectively to the active site of HPPD. nih.gov The structure-activity relationship studies indicated that a flexible linker of a specific length (six carbon atoms) was crucial for the enhanced herbicidal activity. nih.gov
| Compound | Target Weed | Inhibition (in vitro at 100 mg/L) | Inhibition (greenhouse at 90 g/ha) | Reference |
|---|---|---|---|---|
| b9 | Digitaria sanguinalis | ~90% | ~90% | nih.gov |
| b9 | Amaranthus retroflexus | ~90% | ~85% | nih.gov |
| b10 | Digitaria sanguinalis | ~90% | ~90% | nih.gov |
| b10 | Amaranthus retroflexus | ~90% | ~85% | nih.gov |
COX-1 Inhibition: The isoxazole scaffold is present in several nonsteroidal anti-inflammatory drugs (NSAIDs). osti.gov While many modern NSAIDs aim for selectivity towards COX-2 to reduce gastrointestinal side effects, some diarylisoxazole derivatives show high selectivity for COX-1. osti.govresearchgate.net For example, the drug mofezolac, a diarylisoxazole, preferentially inhibits COX-1 with an IC50 value of 0.0079 µM, compared to >50 µM for COX-2. osti.gov X-ray crystallography has revealed the structural basis for this selective binding within the COX-1 active site. osti.gov This highlights the potential for isoxazole-containing compounds to be designed as potent and selective inhibitors of cyclooxygenase enzymes.
Derivatives of the isoxazole core structure have been shown to interact with important neurotransmitter receptors in the central nervous system, including γ-aminobutyric acid (GABA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.
GABA Receptor Interactions: The isoxazole ring is a key feature of muscimol, a potent agonist of GABAA receptors. researchgate.net This has inspired the design of numerous isoxazole derivatives that interact with these receptors. researchgate.net Various isoxazole-thiazole and isoxazolyl ether derivatives have been synthesized and investigated for their affinity and selectivity for different GABAA receptor subunits, such as the α5 subunit, which is a target for cognitive disorders. nih.govgoogle.comgoogle.com Structural studies have elucidated the molecular basis for the binding of isoxazole-based negative and positive allosteric modulators to the α5 subunit of GABAA receptors. nih.gov Furthermore, isoxazoline (B3343090) insecticides have been designed to target insect GABA receptors, with research focused on modifying their structure to reduce toxicity to non-target species like bees. nih.gov
AMPA Receptor Interactions: The compound (RS)-2-amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid (APPA), an analogue of AMPA, demonstrates how stereochemistry can dictate interaction with AMPA receptors. nih.govnih.gov The racemic mixture acts as a partial agonist. nih.gov However, upon resolution, the (S)-enantiomer ((S)-APPA) was found to be a full agonist, while the (R)-enantiomer ((R)-APPA) acts as a competitive antagonist at AMPA receptors. nih.govnih.gov This demonstrates that the isoxazole scaffold can be finely tuned to achieve specific pharmacological effects at ionotropic glutamate (B1630785) receptors. researchgate.net
Pharmacological Efficacy and Drug Selectivity Considerations
The pharmacological efficacy and selectivity of drugs are critical for their therapeutic success, determining their effectiveness while minimizing off-target effects. For derivatives of this compound, these considerations are paramount and are influenced by factors such as chemical structure, stereochemistry, and the specific biological target.
The concept of selectivity is well-illustrated in the development of COX inhibitors, where selective inhibition of the COX-2 isoform over COX-1 is a key goal for reducing gastrointestinal toxicity associated with traditional NSAIDs. clinpgx.orgrjptonline.org The diarylisoxazole mofezolac, conversely, demonstrates high selectivity for COX-1, indicating that the isoxazole scaffold can be tailored to achieve high specificity for a particular enzyme isoform. osti.gov
In the context of herbicides, the efficacy of bis-5-cyclopropylisoxazole-4-carboxamides was demonstrated by their potent inhibition of weed growth at specific concentrations. nih.gov Their selectivity is evident in their potent action against target weeds like Digitaria sanguinalis and Amaranthus retroflexus, which is crucial for agricultural applications to avoid harming crops. nih.govresearchgate.net
Furthermore, the enantiomers of the AMPA analogue APPA provide a clear example of stereochemical selectivity. nih.govnih.gov The (S)-enantiomer is a full agonist, producing a maximal response at the AMPA receptor, while the (R)-enantiomer is a competitive antagonist, blocking the receptor's activity. nih.gov This stark difference in pharmacological effect based on the spatial arrangement of the molecule underscores the importance of stereochemistry in achieving drug selectivity and desired efficacy. The ability to separate these functions into different enantiomers offers a powerful tool for developing highly specific pharmacological agents. nih.gov
Advanced Research Applications and Future Directions
Application as Research Reagents and Biochemical Assays
3-Cyclopropylisoxazol-5-amine serves as a critical intermediate and versatile building block in medicinal chemistry and drug discovery. The amine group at the 5-position provides a convenient site for chemical modification, allowing for the synthesis of more complex molecules. Researchers utilize this compound to construct extensive libraries of derivatives for screening in various biochemical assays.
A primary application is in the synthesis of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By modifying the amine group of this compound, chemists can introduce a variety of substituents designed to bind to the active sites of specific kinases, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective inhibitors.
The presence of the cyclopropyl (B3062369) group is particularly significant. This small, strained ring can enhance metabolic stability, improve biological activity, and increase binding specificity to target proteins. The rigidity introduced by the cyclopropyl substituent can also be advantageous in drug design by locking the molecule into a conformation favorable for binding. These properties make this compound a sought-after reagent for creating novel molecular probes and lead compounds for biochemical and pharmacological investigation.
Development of Novel Therapeutic Agents
The isoxazole (B147169) scaffold is a well-established pharmacophore present in numerous approved drugs, and derivatives of this compound are being actively investigated for a range of therapeutic applications.
Research has pointed towards the potential of isoxazole derivatives in the field of neuropharmacology. Specifically, compounds related to this compound have been explored for their ability to modulate gamma-aminobutyric acid (GABA) receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are key targets for drugs treating conditions like anxiety and depression. The potential for derivatives of this compound to interact with GABAergic transmission opens avenues for developing new treatments for various neurological disorders.
The development of novel anticancer agents is a major focus of research involving this compound. Derivatives of the isoxazole ring have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain isoxazole derivatives have been shown to inhibit androgen receptor signaling, suggesting a potential role in treating hormone-dependent cancers like prostate cancer. Cytotoxicity against breast cancer cell lines, such as MCF7, has also been reported for related compounds.
More complex molecules incorporating the cyclopropylisoxazol moiety have been identified as specific and potent kinase inhibitors. Activating mutations in the REarranged during Transfection (RET) kinase are known drivers in some forms of thyroid and lung cancer. nih.gov A novel inhibitor, a 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, has been developed that potently inhibits both wild-type and a common mutant form of RET kinase. nih.gov This compound effectively suppressed the growth of thyroid cancer-derived cells while not affecting normal thyroid cells, highlighting the potential for targeted cancer therapies built upon this chemical scaffold. nih.gov
| Compound/Derivative Class | Cancer Type | Mechanism of Action | Key Findings |
| Isoxazole Derivatives | Prostate Cancer, Breast Cancer | Androgen receptor signaling inhibition, Cytotoxicity | Showed activity against cell lines like MCF7. |
| 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide | Thyroid Cancer, Lung Cancer | RET Kinase Inhibition | Potent against wild-type and gatekeeper mutant RET; high metabolic stability. nih.gov |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | Breast Cancer | Antiproliferative | Exhibited interesting growth inhibitory effects against MCF-7 breast cancer cells. nih.gov |
The search for new antimicrobial agents to combat drug-resistant pathogens is a pressing global health challenge. Heterocyclic compounds, including those structurally related to this compound, are a promising area of investigation. For example, a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and evaluated for their antibacterial and antifungal activities. nih.gov Several of these compounds showed potent activity against a range of Gram-positive and Gram-negative bacteria as well as various fungal strains. nih.gov The inclusion of the cyclopropyl group is often explored in drug design to enhance efficacy and metabolic stability. nih.gov
| Organism Type | Bacterial Strains Tested | Fungal Strains Tested |
| Gram-positive | Streptococcus pyogenes, Staphylococcus aureus, Bacillus subtilis nih.gov | N/A |
| Gram-negative | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae nih.gov | N/A |
| Fungi | N/A | Fusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, Penicillium chrysogenum nih.gov |
Agro-chemical Applications
The cyclopropylisoxazol structure is also relevant in the field of agriculture. The commercial herbicide Isoxaflutole features a 5-cyclopropylisoxazol-4-yl ketone structure. nih.gov Isoxaflutole is a selective, systemic herbicide used for pre-emergent weed control. Its mode of action involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment synthesis in susceptible plants. nih.gov The presence of the 5-cyclopropylisoxazol moiety in a commercial agrochemical underscores the versatility of this chemical scaffold and suggests that derivatives of this compound could be explored for the development of new pesticides or herbicides.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science, and they are frequently applied to study molecules like this compound and its derivatives. These in silico methods provide insights into molecular properties and interactions that guide the synthesis and testing of new compounds.
Molecular docking studies are commonly used to predict the binding orientation and affinity of a molecule to the active site of a biological target, such as an enzyme or receptor. mdpi.comresearchgate.netnih.gov For example, in the development of anticancer agents, docking simulations can be performed to understand how derivatives might interact with the key amino acid residues of a target like a protein kinase. nih.govmdpi.com This helps in rational drug design, allowing chemists to prioritize the synthesis of compounds with the highest predicted activity.
Quantum-chemical methods, such as Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of molecules. nih.govmdpi.com These calculations can help explain the mechanism of chemical reactions, such as the synthesis of the isoxazole ring itself, and predict the stability and preferred conformations of different derivatives. mdpi.com Furthermore, computational tools are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for determining the drug-likeness of a potential therapeutic agent. mdpi.comresearchgate.net
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies are instrumental in understanding their binding modes within the active sites of biological targets.
Research on various isoxazole-based compounds has demonstrated the utility of molecular docking in elucidating structure-activity relationships (SAR). For instance, in the development of inhibitors for specific enzymes or receptors, docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.
A study on isoxazole derivatives targeting the Zika virus (ZIKV) highlighted the importance of the isoxazole scaffold in establishing potent antiviral activity. nih.gov While not specifically focused on the 3-cyclopropyl variant, the research underscores how molecular modeling can guide the structural modifications of the isoxazole core to optimize binding affinity and efficacy. nih.gov Similarly, docking studies on other heterocyclic compounds have successfully predicted binding affinities and interaction patterns, which are crucial for the rational design of new therapeutic agents. jocpr.comchemrevlett.comnih.govresearchgate.netarabjchem.org
The insights gained from these computational models allow researchers to prioritize the synthesis of compounds with the highest predicted activity, thereby streamlining the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool used in drug design. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For isoxazole derivatives, QSAR models have been successfully developed to predict their anti-inflammatory and antibacterial activities. nih.govnih.gov These models typically use various molecular descriptors, such as steric, electronic, and hydrophobic parameters, to quantify the structural features of the molecules. A strong correlation between the predicted and observed activities indicates a robust and reliable QSAR model. nih.gov
The development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provides a more detailed understanding of the SAR by analyzing the steric and electrostatic fields of the molecules. mdpi.com These models can generate contour maps that visualize the regions where modifications to the chemical structure are likely to increase or decrease biological activity. This information is invaluable for designing new analogs of this compound with improved potency and selectivity. mdpi.com
Table 1: Computational Methods in Drug Design for Isoxazole Derivatives
| Computational Method | Application | Key Insights |
| Molecular Docking | Predicts binding orientation and affinity of a ligand to a target protein. | Identifies key amino acid interactions, guides lead optimization for improved potency. jocpr.comchemrevlett.comnih.govresearchgate.netarabjchem.org |
| QSAR | Correlates chemical structure with biological activity. | Predicts the activity of new compounds, identifies key structural features for activity. nih.govnih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Provides a 3D map of favorable and unfavorable regions for ligand binding. | Guides modifications to enhance steric and electrostatic interactions, improving selectivity. mdpi.com |
Emerging Synthetic Strategies
The synthesis of substituted isoxazoles, including this compound, has been an area of active research, leading to the development of more efficient and environmentally friendly methods.
One of the most fundamental methods for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction, often involving nitrile oxides. However, recent advancements have focused on multicomponent reactions and green chemistry approaches to improve yields and reduce waste. researchgate.netrsc.org
Emerging strategies include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods.
Ultrasonic irradiation: Another green chemistry approach that has been successfully used for the synthesis of isoxazole derivatives.
Novel Catalysts: The use of biodegradable and eco-friendly organocatalysts, such as glutamic acid, is being explored for the synthesis of functionalized isoxazoles. researchgate.net
One-Pot Syntheses: Methodologies that allow for the synthesis of complex molecules in a single reaction vessel are being developed to improve efficiency and reduce the need for purification of intermediates. nih.gov
For the specific synthesis of 5-aminoisoxazoles, methods like the reaction of thiocarbamoylcyanoacetates with hydroxylamine (B1172632) have been reported to provide good yields. researchgate.net The regioselective synthesis of these compounds is crucial, and various strategies have been developed to control the orientation of the substituents on the isoxazole ring. nih.govmdpi.com
Table 2: Comparison of Synthetic Methods for Isoxazoles
| Synthetic Strategy | Description | Advantages |
| [3+2] Cycloaddition | Reaction of a 1,3-dipole (e.g., nitrile oxide) with a dipolarophile (e.g., alkyne). | A classic and versatile method for forming the isoxazole ring. |
| Multicomponent Reactions | Three or more reactants combine in a single step to form the product. | High atom economy, operational simplicity, and can generate molecular diversity. researchgate.net |
| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction mixture. | Rapid reaction rates, higher yields, and often cleaner reactions. |
| Green Chemistry Approaches | Employs environmentally friendly solvents, catalysts, and conditions. | Reduced environmental impact and improved sustainability. researchgate.netrsc.org |
Future Research Avenues and Unexplored Potentials
The unique structural features of this compound, combining the versatile isoxazole core with a bioisosteric cyclopropyl group and a reactive amine handle, suggest numerous avenues for future research.
Unexplored Therapeutic Targets: While isoxazole derivatives have been explored for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the specific potential of this compound against novel therapeutic targets remains largely unexplored. wisdomlib.orgbohrium.comresearchgate.net Future research could focus on screening this compound and its derivatives against a broader range of biological targets, including kinases, proteases, and GPCRs, which are implicated in various diseases.
Development of Multi-Targeted Therapies: The isoxazole scaffold is amenable to structural modifications that could allow for the design of multi-targeted ligands. researchgate.net This is a promising strategy for the treatment of complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often involved.
Advanced Drug Delivery Systems: The physicochemical properties of this compound could be fine-tuned through derivatization to make it suitable for incorporation into advanced drug delivery systems. This could lead to improved bioavailability, targeted delivery, and reduced side effects.
Applications in Agrochemicals: The isoxazole ring is also a component of some agrochemicals. The unique properties conferred by the cyclopropyl group could be exploited in the development of new pesticides or herbicides with improved efficacy and environmental profiles.
Q & A
Q. Q1: What are the optimal synthetic routes for 3-cyclopropylisoxazol-5-amine, and how can reaction conditions be adjusted to minimize byproducts?
Answer: The synthesis of this compound typically involves cyclization of β-(isoxazol-5-yl) enamines under acidic conditions (e.g., acetyl chloride), as demonstrated in self-condensation reactions of isoxazole derivatives . Key considerations include:
- Temperature control : Elevated temperatures (e.g., 80–100°C) improve cyclization efficiency but may increase side reactions like dimerization.
- Acid selection : Lewis acids (e.g., BF₃·Et₂O) can enhance regioselectivity compared to Brønsted acids .
- Byproduct mitigation : Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) is critical for isolating the target compound from 1,3-diisoxazolyl-1,3-dieneamine byproducts .
Advanced Mechanistic Insights
Q. Q2: What computational methods are recommended to elucidate the reaction mechanism of this compound formation?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model cyclization pathways and transition states. For example:
- Nucleophilic attack analysis : Simulate the enamine’s lone-pair interaction with electrophilic carbons to identify regioselectivity drivers .
- Solvent effects : Use implicit solvation models (e.g., PCM) to assess polar aprotic solvents' role in stabilizing intermediates .
Comparative studies with related triazole derivatives (e.g., 1,2,4-triazol-5-amine) may reveal steric effects of the cyclopropyl group .
Biological Activity Profiling
Q. Q3: How can researchers resolve contradictory results in the antimicrobial activity of this compound derivatives?
Answer: Contradictions may arise from assay variability or structural heterogeneity. Methodological solutions include:
- Standardized protocols : Use CLSI/MIC guidelines for consistent bacterial strain selection and inoculum size .
- Heterogeneity metrics : Apply Higgins’ I² statistic to quantify variability in meta-analyses of published data, distinguishing true biological effects from experimental noise .
- Structural analogs : Compare with 4-methoxyphenyl-pyrazole derivatives to isolate the cyclopropyl group’s contribution .
Spectroscopic Characterization
Q. Q4: What advanced spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish isoxazole protons (δ 6.2–6.8 ppm) from cyclopropyl CH₂ groups (δ 1.2–1.5 ppm) .
- X-ray crystallography : Resolve ambiguity in regiochemistry, as demonstrated for halogenated pyrazole analogs .
- High-resolution MS : Confirm molecular weight (C₆H₈N₂O; theoretical 126.16 g/mol) with <2 ppm error .
Comparative Studies with Heterocycles
Q. Q5: How does the reactivity of this compound compare to phenyl-substituted isoxazole amines in nucleophilic substitutions?
Answer:
- Steric effects : The cyclopropyl group reduces nucleophilic substitution rates at C5 compared to phenyl analogs (e.g., 3-phenylisoxazol-5-ylmethylamine) due to increased steric hindrance .
- Electronic effects : Cyclopropane’s ring strain enhances electron density at the isoxazole nitrogen, favoring electrophilic aromatic substitution over SN2 mechanisms .
- Case study : Compare with 5-(4-methoxyphenyl)isoxazol-3-amine to evaluate substituent electronic contributions .
Data Reproducibility and Meta-Analysis
Q. Q6: What statistical approaches are recommended for synthesizing contradictory data on the pharmacological properties of this compound?
Answer:
- Random-effects meta-analysis : Account for between-study variance using DerSimonian-Laird estimators .
- Sensitivity analysis : Exclude outliers via leave-one-out tests or subgroup analysis by assay type (e.g., in vitro vs. in vivo) .
- Heterogeneity metrics : Report I² values >50% as indicative of substantial variability requiring further investigation .
Scale-Up Challenges
Q. Q7: What are the critical factors in scaling up the synthesis of this compound while maintaining purity?
Answer:
- Reactor design : Use continuous-flow systems to minimize thermal degradation during cyclization .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
- Byproduct monitoring : Implement inline FTIR or HPLC to detect dimers (e.g., 1,3,5-triisoxazolyl benzenes) early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
